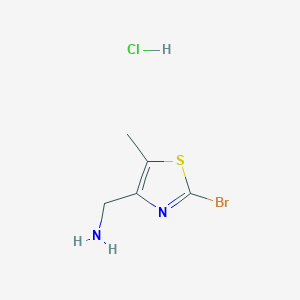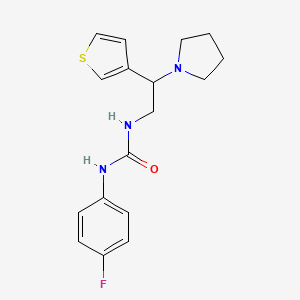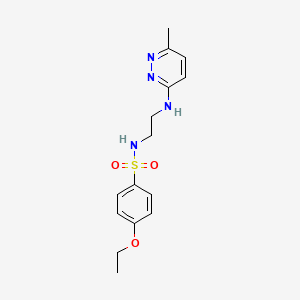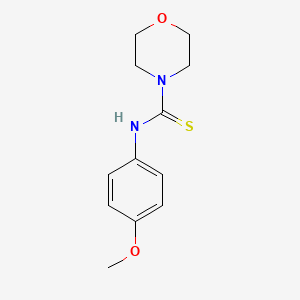![molecular formula C18H19ClN2O2S B2566691 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine CAS No. 1164468-23-8](/img/structure/B2566691.png)
1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Piperazines can be synthesized through various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a palladium-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, sulfonyl radicals can be generated from sulfonyl hydrazides and participate in the synthesis of diverse functionalized sulfonyl fluorides .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on their structure. For example, the molecular weight of 1-(3-Chlorophenyl)piperazine hydrochloride is 233.136 g/mol .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism
Research has shown that derivatives of piperazine, which include structural analogs to 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, play a critical role as adenosine A2B receptor antagonists. These compounds have been identified for their subnanomolar affinity and high selectivity, indicating potential therapeutic applications, especially in treating conditions mediated by the adenosine receptor pathway (Borrmann et al., 2009).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing the piperazine moiety has been synthesized and evaluated for antitumor activity, particularly against breast cancer cells. This indicates the compound's framework could serve as a backbone for developing potent antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and assessed for their biological activity against various microbial strains. Some products displayed moderate activity, offering a basis for further exploration in the development of new antimicrobial agents (J.V.Guna et al., 2009).
Receptor Ligand Development
Studies involving the synthesis of piperazine derivatives, including those with chemical similarity to this compound, have focused on their potential as ligands for various receptors. This includes research into melanocortin-4 receptor ligands, highlighting the compound's relevance in developing treatments for conditions associated with this receptor, such as obesity or metabolic disorders (Tran et al., 2008).
Synthesis and Structural Analysis
The structural complexity of piperazine derivatives enables a wide range of synthetic approaches and analyses, including X-ray crystallography. Studies have been dedicated to elucidating the crystal structure of compounds within this chemical class, providing insights into their potential interactions and stability in biological systems (Berredjem et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on piperazine derivatives could include further exploration of their synthesis, properties, and potential applications. For example, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-17-7-4-8-18(15-17)20-10-12-21(13-11-20)24(22,23)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRXJSPFDMTIE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)


![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)
![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide](/img/structure/B2566615.png)
![N-cyclopentyl-1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566618.png)
![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566622.png)
![(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2566623.png)


![Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2566630.png)